molecular formula C27H20F3NO5S B15284589 Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B15284589
M. Wt: 527.5 g/mol
InChI Key: VJTOBUMHRGXBSZ-KRIJWABOSA-N
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Description

Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, such as sodium hydroxide.

    Cyclization: This step involves the formation of a ring structure through intramolecular reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-methylbenzoyl)amino]benzoate: A related compound with a simpler structure, used in similar applications.

    Methyl 4-[(4-methylbenzoyl)amino]benzoate: Another similar compound with slight variations in functional groups, leading to different chemical properties and applications.

Properties

Molecular Formula

C27H20F3NO5S

Molecular Weight

527.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylbenzoyl)imino-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C27H20F3NO5S/c1-3-35-26(34)22-23(32)21(37-25(22)31-24(33)16-9-7-15(2)8-10-16)14-19-11-12-20(36-19)17-5-4-6-18(13-17)27(28,29)30/h4-14,32H,3H2,1-2H3/b21-14-,31-25?

InChI Key

VJTOBUMHRGXBSZ-KRIJWABOSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/SC1=NC(=O)C4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)SC1=NC(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

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